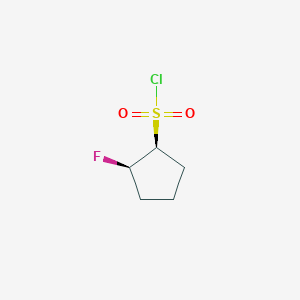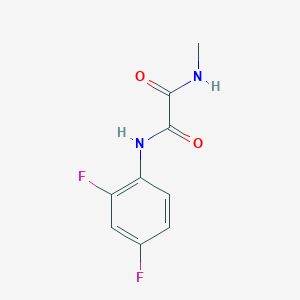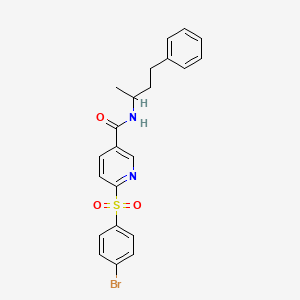
6-((4-bromophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-bromophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide is a useful research compound. Its molecular formula is C22H21BrN2O3S and its molecular weight is 473.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiprotozoal and Antimicrobial Activity
Nicotinamide derivatives have been evaluated for their antiprotozoal activity, particularly against Trypanosoma and P. falciparum, showing promising IC(50) values in vitro and curative effects in an in vivo mouse model for T. b. rhodesiense. These compounds exhibit high potency, suggesting their potential as therapeutic agents against protozoal infections (Ismail et al., 2003). Additionally, nicotinamide derivatives have demonstrated in vitro antimicrobial screening effectiveness against various bacterial and fungal species, comparable to standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2010).
Fungicidal Activity
A series of N-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activities, surpassing commercial fungicides in efficacy against cucumber downy mildew. These findings indicate the potential of nicotinamide derivatives for agricultural applications, especially as fungicide candidates (Wu et al., 2022).
Organic Electronics
Nicotinamide compounds have been explored for their application in organic electronics, specifically as ligand materials for blue phosphorescent OLED dopants. This application underscores the versatility of nicotinamide derivatives in the field of organic electronics, offering new pathways for the development of advanced materials (Yuyan, 2014).
Biochemical and Biophysical Research
Nicotinamide plays a critical role in cellular bioenergetics, impacting physiology, oxidative stress, and various cellular survival and death pathways. It serves as a cytoprotectant, influencing cellular inflammatory cell activation, apoptotic processes, and DNA repair mechanisms. Its broad impact on cellular functions makes nicotinamide a compound of interest in the study of immune system dysfunction, diabetes, aging-related diseases, and cancer (Maiese et al., 2009). Furthermore, nicotinamide has been associated with the modulation of drug metabolism and the non-enzymatic reduction of azo dyes, offering insights into its biochemical applications and potential therapeutic uses (Nam & Renganathan, 2000).
Safety and Therapeutic Potential
Despite its wide range of applications, the safety of high-dose nicotinamide has been reviewed, highlighting its wide therapeutic index. However, at very high doses, reversible hepatotoxicity has been reported in both animals and humans. This emphasizes the importance of monitoring and evaluating the safety profile of nicotinamide, especially when used at high doses for therapeutic purposes (Knip et al., 2000).
Propiedades
IUPAC Name |
6-(4-bromophenyl)sulfonyl-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-16(7-8-17-5-3-2-4-6-17)25-22(26)18-9-14-21(24-15-18)29(27,28)20-12-10-19(23)11-13-20/h2-6,9-16H,7-8H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWZVALDEMQZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2919724.png)
![7-chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919725.png)
![5-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2919726.png)

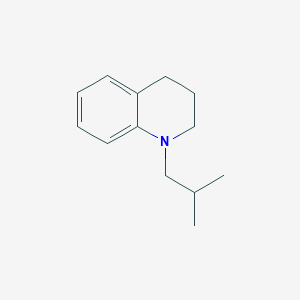
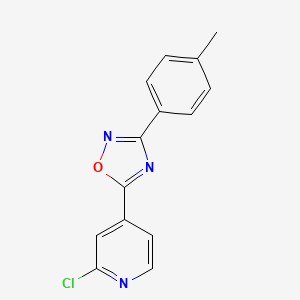
![2-(4-isopropylphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2919732.png)
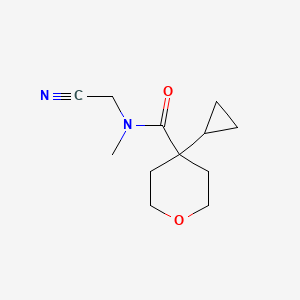

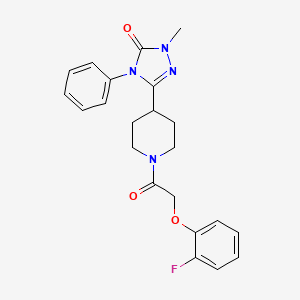
![2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2919739.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2919740.png)
